3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-15-8-6-13(7-9-15)12-21-19(24)17-16(10-11-25-17)22-18(23)14-4-2-1-3-5-14/h1-11H,12H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHPDRUXORZKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide (CAS No. 439120-52-2) is a compound of interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and detailed analyses.
- Molecular Formula : C19H15ClN2O2S
- Molecular Weight : 370.85 g/mol
- InChI Key : [Specific InChI Key]
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
A study conducted on related thiophene derivatives demonstrated significant antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens. For instance, derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Active Against |
|---|---|---|
| This compound | TBD | TBD |
| Derivative 7b | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicated that it could inhibit cell proliferation in various cancer cell lines, including those from lung and colon cancers. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| NCI-H23 (Lung) | TBD | Apoptosis |
| HCT-15 (Colon) | TBD | Cell Cycle Arrest |
Case Studies
- Anticancer Efficacy : A study evaluating the cytotoxic effects of similar thiophene derivatives showed that compounds with structural similarities to this compound exhibited IC50 values that suggest potent anticancer activity . Further investigations into the specific pathways affected by these compounds could elucidate their mechanisms.
- Antimicrobial Evaluation : Another research effort focused on synthesizing hybrid compounds that combined thiophene structures with other pharmacophores. The results indicated that these hybrids had enhanced antimicrobial properties compared to their parent compounds .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with cellular targets involved in apoptosis and inflammation pathways, potentially modulating signaling cascades associated with cancer progression and microbial resistance .
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The following table summarizes key structural and molecular differences between the target compound and related thiophene carboxamides:
Key Observations :
- Substituent Effects: The benzamido group at position 3 in the target compound distinguishes it from sulfonamido (e.g., ) or nitro (e.g., ) derivatives.
- N-Substituent : The (4-chlorophenyl)methyl group is shared with the compound in , suggesting shared synthetic strategies (e.g., alkylation of the carboxamide nitrogen with 4-chlorobenzyl chloride).
- Its complex substituents (oxazolidinone, morpholine) highlight the role of heterocyclic moieties in target specificity.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
